Lorglumide

Descripción

Propiedades

IUPAC Name |

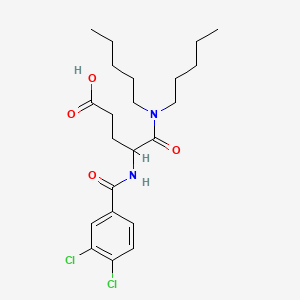

4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H32Cl2N2O4/c1-3-5-7-13-26(14-8-6-4-2)22(30)19(11-12-20(27)28)25-21(29)16-9-10-17(23)18(24)15-16/h9-10,15,19H,3-8,11-14H2,1-2H3,(H,25,29)(H,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEKOTSCYBBDIJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32Cl2N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2046961 |

Source

|

| Record name | Lorglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97964-56-2 |

Source

|

| Record name | Lorglumide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97964-56-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lorglumide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097964562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lorglumide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LORGLUMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAD1UQ73BE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lorglumide: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorglumide (CR-1409) is a potent and selective, non-peptide competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1][2] Developed as a derivative of proglumide, this compound exhibits significantly higher affinity and selectivity for the CCK-A receptor subtype, making it an invaluable tool for elucidating the physiological roles of cholecystokinin (CCK) and a potential therapeutic agent for CCK-mediated disorders.[1][3] This guide provides an in-depth examination of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Competitive Antagonism of the CCK-A Receptor

This compound's primary mechanism of action is the competitive and reversible inhibition of the CCK-A receptor.[1][4] Cholecystokinin is a peptide hormone that plays a crucial role in various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, satiety, and gastrointestinal motility.[2][3] These effects are mediated through two main G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). This compound demonstrates a high degree of selectivity for the CCK-A receptor, which is predominantly found in peripheral tissues such as the pancreas, gallbladder, and gastrointestinal tract.[1][3]

As a competitive antagonist, this compound binds to the same site on the CCK-A receptor as the endogenous agonist, CCK, without activating the receptor. This binding is reversible and concentration-dependent. In the presence of this compound, the concentration-response curve for a CCK agonist, such as CCK octapeptide (CCK-8) or caerulein, is shifted to the right in a parallel manner without a change in the maximum response, which is characteristic of competitive antagonism.[4] The potency of this compound as a competitive antagonist is often quantified by its pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that necessitates a doubling of the agonist concentration to elicit the same response.

CCK-A Receptor Signaling Pathway and this compound's Inhibitory Action

The CCK-A receptor is a G-protein coupled receptor that primarily signals through the Gq/11 protein pathway.[3] Upon binding of an agonist like CCK, the receptor undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to the downstream physiological effects of CCK, such as pancreatic enzyme secretion and smooth muscle contraction. This compound, by competitively blocking the binding of CCK to the CCK-A receptor, prevents the initiation of this signaling cascade.

Quantitative Data on this compound's Potency

The potency of this compound has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key quantitative data for this compound and related compounds.

| Compound | Assay System | Parameter | Value | Reference |

| This compound | Rat Pancreatic Segments (Caerulein-induced amylase release) | pA2 | 7.31 ± 0.45 | [4] |

| This compound | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.82 ± 0.04 | [5] |

| This compound | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (apparent) | 7.43 ± 0.20 | [5] |

| This compound | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 7.70 ± 0.12 | [5] |

| This compound | Isolated Human Gallbladder (CCK-8-induced contraction) | pA2 | 7.00 | [3] |

| This compound | Rat Pancreas (In vivo, Caerulein-induced secretion) | IC50 | 5-10 mg/kg | [4] |

| Compound | Assay System | Parameter | Value | Reference |

| Loxiglumide | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.87 ± 0.07 | [5] |

| Loxiglumide | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 6.08 ± 0.22 | [5] |

| Devazepide | Human Alimentary Tract (CCK-OP-induced contraction) | pKB | 5.76 ± 0.08 | [5] |

| Devazepide | Guinea Pig Ileum (CCK-OP-induced contraction) | pKB (classical) | 10.09 ± 0.09 | [5] |

| Proglumide | Rat Pancreatic Islets (Binding) | IC50 | 0.8 mM | [6] |

| Proglumide | Rat Pancreatic Islets (Inhibition of insulin (B600854) secretion) | EC50 | 1.2 ± 0.4 mM | [6] |

Experimental Protocols

In Vitro Assessment of Pancreatic Amylase Secretion

Objective: To determine the competitive antagonist properties of this compound on agonist-induced amylase secretion from isolated pancreatic tissue.

Methodology:

-

Tissue Preparation: Pancreatic segments are obtained from male OFA rats (Sprague-Dawley derived) and placed in a Krebs-Henseleit solution gassed with 95% O2 and 5% CO2.[4]

-

Perifusion System: The pancreatic segments are placed in a perifusion system and continuously superfused with the gassed Krebs-Henseleit solution at a constant flow rate.

-

Experimental Procedure:

-

After an equilibration period, the tissue is exposed to a CCK agonist (e.g., caerulein) at various concentrations to establish a dose-response curve for amylase secretion.

-

To assess the effect of this compound, the pancreatic segments are pre-incubated with a fixed concentration of this compound before the addition of the CCK agonist.

-

Dose-response curves for the agonist are then re-established in the presence of this compound.

-

-

Data Analysis: The amount of amylase in the collected fractions is determined spectrophotometrically. The results are used to construct dose-response curves, and a Schild plot analysis is performed to calculate the pA2 value of this compound. A slope of the Schild regression line that is not significantly different from unity indicates competitive antagonism.[4]

In Vivo Assessment of Pancreatic Exocrine Secretion

Objective: To evaluate the inhibitory effect of this compound on agonist-induced pancreatic secretion in an anesthetized animal model.

Methodology:

-

Animal Preparation: Male OFA rats are anesthetized, and the common bile duct is cannulated for the collection of pancreatic juice.[4]

-

Experimental Procedure:

-

A continuous intravenous infusion of a CCK agonist (e.g., caerulein) is administered to stimulate pancreatic exocrine secretion.

-

This compound is administered intravenously at various doses before and/or during the agonist infusion.

-

Pancreatic juice is collected at regular intervals, and the volume and protein content are measured.

-

-

Data Analysis: The inhibitory effect of this compound on the agonist-induced pancreatic secretion is quantified by comparing the secretion rates before and after this compound administration.

References

- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. Studies of three non-peptide cholecystokinin antagonists (devazepide, this compound and loxiglumide) in human isolated alimentary muscle and guinea-pig ileum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proglumide (gastrin and cholecystokinin receptor antagonist) inhibits insulin secretion in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorglumide: A Technical Guide to a Selective CCKA Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCKA) receptor.[1] As a non-peptide small molecule, it has been instrumental in elucidating the physiological roles of CCK and its A-type receptor in the gastrointestinal system and central nervous system. This technical guide provides an in-depth overview of this compound, focusing on its receptor binding affinity, selectivity, and the experimental protocols utilized for its characterization. The information presented is intended to support researchers and professionals in the field of drug development in their exploration of CCKA receptor antagonism.

Core Concepts

Cholecystokinin (CCK) is a peptide hormone that exerts its effects through two main G protein-coupled receptors: CCKA (alimentary) and CCKB (brain). The CCKA receptor is predominantly found in peripheral tissues such as the pancreas, gallbladder, and ileum, where it mediates processes like enzyme secretion, smooth muscle contraction, and satiety.[1] this compound, a derivative of glutaramic acid, selectively blocks the action of CCK at the CCKA receptor, making it a valuable tool for studying these physiological processes.[1]

Quantitative Data Presentation

The binding affinity and selectivity of this compound for the CCKA receptor over the CCKB receptor have been determined through various in vitro assays. The following tables summarize key quantitative data from the literature.

Table 1: this compound Binding Affinity and Selectivity

| Receptor Subtype | Tissue/Cell Line | Ligand | Parameter | Value (nM) | Reference |

| CCKA | Mouse Pancreatic Membranes | [125I]CCK-8 | IC50 | 13.7 | [2] |

| CCKB | Mouse Brain Membranes | [125I]CCK-8 | IC50 | 2,600 | [2] |

Lower IC50 values indicate higher binding affinity.

Table 2: this compound Functional Antagonism

| Assay System | Agonist | Parameter | Value | Reference |

| Isolated Perfused Pancreatic Segments | Caerulein (B1668201) | pA2 | 7.31 ± 0.45 | [3] |

| Guinea-Pig Gall Bladder | CCK-8 | pKB | 7.59 | [4] |

pA2 and pKB are measures of antagonist potency. A higher value indicates greater potency.

Signaling Pathways

Activation of the CCKA receptor by its endogenous ligand, CCK, initiates a cascade of intracellular signaling events. This compound, by competitively binding to the receptor, prevents the initiation of this cascade. The primary signaling pathway involves the Gq/11 family of G-proteins.

Experimental Protocols

Competitive Radioligand Binding Assay

This protocol details the methodology for determining the binding affinity (IC50) of this compound for the CCKA receptor.[2]

1. Materials:

-

Membrane preparations from tissues or cells expressing CCKA or CCKB receptors (e.g., mouse pancreas or brain).

-

Radioligand: [125I]CCK-8.

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).

-

Wash Buffer (e.g., ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

2. Procedure:

-

Prepare serial dilutions of unlabeled this compound in assay buffer.

-

In a microplate, add in the following order: assay buffer, membrane preparation, [125I]CCK-8 (at a concentration near its Kd), and varying concentrations of unlabeled this compound or buffer (for total binding). Non-specific binding is determined in the presence of a high concentration of unlabeled CCK-8.

-

Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of specific binding at each concentration of this compound.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand, using non-linear regression analysis.

In Vitro Functional Assay: Inhibition of Amylase Secretion

This protocol describes an in vitro functional assay to determine the potency of this compound in antagonizing CCK-stimulated amylase secretion from pancreatic acini.[3]

1. Materials:

-

Isolated pancreatic acini from rat or guinea pig.

-

HEPES-Ringer buffer (HRB), pH 7.4, supplemented with 0.1% BSA and essential amino acids.

-

Cholecystokinin-8 (CCK-8) or Caerulein.

-

This compound.

-

Amylase activity assay kit.

2. Procedure:

-

Prepare isolated pancreatic acini by collagenase digestion of the pancreas.

-

Pre-incubate the acini in HRB with varying concentrations of this compound or buffer for a specified time (e.g., 30 minutes) at 37°C.

-

Stimulate the acini with a submaximal concentration of CCK-8 or caerulein and incubate for a further period (e.g., 30 minutes) at 37°C.

-

Terminate the incubation by centrifugation at low speed.

-

Collect the supernatant and measure the amylase activity using a standard amylase assay kit.

-

Express the amylase released into the supernatant as a percentage of the total amylase content in the acini.

3. Data Analysis:

-

Construct concentration-response curves for CCK-8 or caerulein in the absence and presence of different concentrations of this compound.

-

Perform a Schild analysis to determine the pA2 value, which is a measure of the affinity of a competitive antagonist. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.

In Vivo Functional Assay: Inhibition of Gallbladder Contraction

This protocol outlines an in vivo method to assess the efficacy of this compound in antagonizing CCK-induced gallbladder contraction.[5][6]

1. Materials:

-

Animal model (e.g., guinea pig, mouse).

-

This compound.

-

Cholecystokinin-8 (CCK-8).

-

Anesthetic agent.

-

Ultrasound imaging system or method for measuring gallbladder volume.

2. Procedure:

-

Administer this compound or vehicle to the animals via the desired route (e.g., intravenous, oral).

-

After a specified period, anesthetize the animals.

-

Expose the gallbladder and measure its basal volume using a suitable technique.

-

Administer a dose of CCK-8 known to induce gallbladder contraction.

-

Measure the gallbladder volume at various time points after CCK-8 administration.

3. Data Analysis:

-

Calculate the percentage change in gallbladder volume from the basal volume at each time point.

-

Compare the CCK-8-induced gallbladder contraction in this compound-treated animals to that in vehicle-treated animals to determine the inhibitory effect of this compound.

Conclusion

This compound is a well-characterized, potent, and selective CCKA receptor antagonist that has proven to be an invaluable pharmacological tool. Its high affinity for the CCKA receptor and significant selectivity over the CCKB receptor allow for the specific investigation of CCKA receptor-mediated physiological and pathological processes. The experimental protocols detailed in this guide provide a framework for the continued characterization of this compound and the development of new CCKA receptor antagonists for potential therapeutic applications in gastrointestinal disorders and other conditions.

References

- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cholecystokinin antagonistic activities of loxiglumide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oral administration of loxiglumide (CCK antagonist) inhibits postprandial gallbladder contraction without affecting gastric emptying - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorglumide: A Technical Guide to its Chemical Structure, Properties, and Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorglumide (CR-1409) is a potent and selective competitive antagonist of the cholecystokinin (B1591339) A (CCK-A) receptor.[1] As a member of the glutaramic acid-derived class of CCK antagonists, it has been instrumental as a pharmacological tool for investigating the physiological roles of CCK-A receptors.[2] This document provides a comprehensive technical overview of this compound's chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of key quantitative data, detailed descriptions of relevant experimental methodologies, and visualizations of the associated signaling pathways and experimental workflows.

Chemical Structure and Identification

This compound, with the IUPAC name 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid, is a synthetic small molecule.[1] Its structure features a dichlorobenzoyl moiety linked to a glutamic acid derivative, with the gamma-carboxyl group amidated with dipentylamine.

| Identifier | Value |

| IUPAC Name | 4-[(3,4-dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid |

| CAS Number | 97964-56-2 |

| Molecular Formula | C₂₂H₃₂Cl₂N₂O₄ |

| Molecular Weight | 459.41 g/mol |

| SMILES | CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC(=C(C=C1)Cl)Cl |

| InChI Key | IEKOTSCYBBDIJC-UHFFFAOYSA-N |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | Not experimentally determined in available literature. | |

| pKa | Not experimentally determined in available literature. | |

| Solubility | Soluble in methanol (B129727) and water (as sodium salt). Soluble in DMSO. | LKT Labs, MedKoo Biosciences |

Pharmacological Properties

This compound is a well-characterized antagonist of the CCK-A receptor, exhibiting competitive and selective binding. Its pharmacological effects are primarily mediated through the inhibition of CCK-A receptor signaling in various tissues.

Mechanism of Action

This compound acts as a competitive antagonist at the CCK-A receptor.[2] This means it binds to the same site as the endogenous ligand, cholecystokinin (CCK), but does not activate the receptor. By occupying the binding site, it prevents CCK from eliciting its physiological effects. Schild plot analysis has confirmed the competitive nature of this antagonism.[3]

Potency and Selectivity

The potency of this compound has been determined in various in vitro and in vivo systems. The pA2 value, a measure of antagonist potency, has been reported to be approximately 7.31 in rat pancreatic acini.[3] In guinea pig gallbladder, the pKB value, another measure of antagonist affinity, was determined to be 7.59.[4] this compound displays significant selectivity for the CCK-A receptor over the CCK-B receptor.[1]

| Parameter | Value | Tissue/Model |

| pA₂ | 7.31 ± 0.45 | Rat pancreatic acini (antagonism of caerulein-induced amylase release) |

| pKB | 7.59 | Guinea-pig isolated gall bladder |

| IC₅₀ (vs CCK-8) | 0.11 mg/kg | Inhibition of sincalide-induced delay in gastric emptying in rats |

Pharmacodynamics

This compound's antagonism of the CCK-A receptor leads to a range of physiological effects, primarily related to the gastrointestinal system:

-

Inhibition of Gallbladder Contraction: this compound effectively blocks CCK-induced gallbladder contraction.[2][5]

-

Reduction of Pancreatic Secretion: It inhibits CCK-stimulated pancreatic enzyme secretion.[2][3]

-

Gastrointestinal Motility: this compound can reverse the delay in gastric emptying caused by CCK agonists.[6]

-

Pancreatic Growth: It has been shown to inhibit the trophic effects of CCK on the pancreas.[7]

Pharmacokinetics (ADME)

Detailed pharmacokinetic data specifically for this compound is limited in publicly available literature. However, studies on related glutaramic acid derivatives like proglumide (B1679172) and dexloxiglumide (B1670345) provide some insights. Proglumide is rapidly absorbed orally, with the majority excreted in the urine.[8] Dexloxiglumide, another CCK-A antagonist, is also rapidly absorbed and primarily cleared by the liver, with metabolites excreted in feces and urine.[9] It is plausible that this compound follows a similar pattern of absorption and elimination, though specific studies are required for confirmation. This compound is reported to be active after oral administration.[2]

Signaling Pathways

The CCK-A receptor is a G-protein coupled receptor (GPCR) that primarily signals through Gq and Gs protein pathways. This compound, by blocking this receptor, inhibits these downstream signaling cascades.

Gq-Mediated Pathway

Activation of the CCK-A receptor by CCK leads to the activation of the Gq alpha subunit. This, in turn, activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). DAG, along with elevated Ca²⁺, activates protein kinase C (PKC).

Gs-Mediated Pathway

The CCK-A receptor can also couple to Gs proteins, leading to the activation of adenylyl cyclase, which increases intracellular cyclic AMP (cAMP) levels and subsequently activates protein kinase A (PKA).

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are crucial for reproducibility. Below are generalized methodologies for key assays.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity of this compound for the CCK-A receptor.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Combined dose-ratio analysis of cholecystokinin receptor antagonists, devazepide, this compound and loxiglumide in the guinea-pig gall bladder - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In vivo comparison of inhibition with proglumide and CR-1409 of cholecystokinin-induced pressure in the biliary tract of the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. [Effect of cholecystokinin and its antagonists this compound, devazepide, and L-365,260 on gastrointestinal motility in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Absorption, distribution, metabolism and excretion of the cholecystokinin-1 antagonist dexloxiglumide in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Potent Cholecystokinin Antagonist: A Technical History of Lorglumide (CR-1409)

Monza, Italy - In the mid-1980s, a dedicated team of researchers at Rotta Research Laboratorium embarked on a journey that would lead to the development of Lorglumide (CR-1409), a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor. This novel compound emerged from a structured research program aimed at discovering non-peptide antagonists for the cholecystokinin (B1591339) (CCK) receptor, a key player in gastrointestinal and pancreatic functions. This compound's discovery marked a significant advancement in the pharmacological toolkit available to researchers studying the multifaceted roles of CCK.

This compound, chemically identified as D,L-4-(3,4-dichlorobenzoylamino)-5-(dipentylamino)-5-oxopentanoic acid, was a derivative of 5-(dipentylamino)-5-oxo-pentanoic acid.[1] Its development was a progression from earlier, less potent, and non-specific CCK receptor antagonists like proglumide.[2] The research group at Rotta, including scientists like F. Makovec, R. Cereda, and M. Bani, systematically synthesized and evaluated a series of glutaramic acid derivatives, culminating in the identification of CR-1409 as a lead candidate with high affinity and specificity for the pancreatic CCK receptors.[1][2]

Early pharmacological studies revealed this compound's competitive antagonism at CCK-A receptors.[1][3] This was demonstrated through its ability to inhibit the effects of CCK-8 and the related peptide ceruletide on various smooth muscle preparations, including the guinea pig gallbladder and ileum, as well as on amylase secretion from isolated pancreatic acini.[1] In vivo studies further solidified these findings, showing that this compound could effectively counteract the contraction of the gallbladder induced by intravenous CCK-8 or ceruletide in both guinea pigs and dogs.[1]

The selectivity of this compound for the CCK-A receptor subtype over the CCK-B receptor was a crucial aspect of its pharmacological profile. This selectivity allowed for the targeted investigation of peripheral CCK actions, such as those involved in pancreatic enzyme secretion and gallbladder motility, distinguishing them from the central effects often associated with CCK-B receptors.

Subsequent research throughout the late 1980s and 1990s utilized this compound as a valuable pharmacological tool to explore the physiological and pathophysiological roles of CCK. These investigations spanned a wide range of areas, including the satiety effect of CCK, the pathogenesis of pancreatitis, and the growth of pancreatic tissue.[1][4][5] For instance, studies demonstrated this compound's protective effects against pancreatitis induced by ceruletide, taurocholate, and diet.[1] It was also shown to inhibit the trophic effect of both exogenous and endogenous CCK on the pancreas.[4]

While this compound has been widely used in scientific research, its clinical development for therapeutic use in conditions like irritable bowel syndrome, dyspepsia, and pancreatitis has yielded inconsistent results, and a clear therapeutic role has not been established.[6] Nevertheless, its discovery remains a landmark in the history of CCK receptor pharmacology, providing a powerful chemical probe that has significantly contributed to our understanding of the physiological functions of cholecystokinin.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data reported for this compound in seminal studies.

| Parameter | Value | Assay Conditions | Reference |

| pA2 | 7.31 ± 0.45 | Schild plot analysis of antagonism of caerulein-induced amylase release from in vitro rat pancreatic segments. | [3] |

pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key Experimental Protocols

In Vitro Antagonism of Caerulein-Induced Amylase Release

A foundational experiment to determine the potency of this compound involved assessing its ability to antagonize the effects of the CCK analog, caerulein (B1668201), on pancreatic enzyme secretion.

Methodology:

-

Tissue Preparation: Pancreatic segments were isolated from rats and perfused in an organ bath containing a physiological salt solution, gassed with 95% O2 and 5% CO2, and maintained at 37°C.

-

Stimulation: Concentration-response curves for caerulein-induced amylase release were established by adding increasing concentrations of caerulein to the perfusion medium.

-

Antagonism: To assess the effect of this compound, the pancreatic segments were pre-incubated with various concentrations of this compound before the addition of caerulein.

-

Amylase Measurement: The amount of amylase released into the perfusion medium was measured spectrophotometrically.

-

Data Analysis: The concentration-response curves for caerulein in the absence and presence of this compound were plotted. A Schild plot analysis was then used to determine the pA2 value, which provides a measure of the antagonist's potency. A slope of the Schild regression not significantly different from unity is indicative of competitive antagonism.[3]

In Vivo Inhibition of CCK-8-Induced Gallbladder Contraction

To confirm the in vivo efficacy of this compound, its effect on CCK-8-induced gallbladder contraction was evaluated in animal models.

Methodology:

-

Animal Model: Mice were used for this experimental model.

-

Induction of Gallbladder Emptying: Gallbladder emptying was induced by the administration of CCK-8 or by providing a stimulus for endogenous CCK release, such as lyophilized egg yolk.

-

Drug Administration: this compound was administered at various doses (e.g., 1-10 mg/kg) prior to the stimulus. Proglumide was often used as a comparator at much higher doses (e.g., 200-800 mg/kg).

-

Measurement of Gallbladder Emptying: The degree of gallbladder emptying was assessed, often by measuring the change in gallbladder weight or volume.

-

Data Analysis: The dose-dependent inhibition of gallbladder emptying by this compound was determined and compared to the effects of other agents.[7]

Signaling Pathways and Experimental Workflows

The antagonism of the CCK-A receptor by this compound blocks the intracellular signaling cascade initiated by the binding of CCK.

Caption: CCK-A receptor signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for characterizing this compound's activity.

References

- 1. Pharmacological properties of this compound as a member of a new class of cholecystokinin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7863330B2 - Deloxiglumide and proton pump inhibitor combination in the treatment of gastrointestinal disorders - Google Patents [patents.google.com]

- 3. Effect of a new potent CCK antagonist, this compound, on caerulein- and bombesin-induced pancreatic secretion and growth in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation by CR-1409 (this compound), a cholecystokinin receptor antagonist, of trypsin inhibitor-enhanced growth of azaserine-induced putative preneoplastic lesions in rat pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Antispasmodic activity on the gallbladder of the mouse of CR 1409 (this compound) a potent antagonist of peripheral CCK - PubMed [pubmed.ncbi.nlm.nih.gov]

Lorglumide's Role in Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lorglumide, a potent and selective cholecystokinin (B1591339) A (CCK-A or CCK1) receptor antagonist, serves as a critical pharmacological tool for elucidating the physiological roles of cholecystokinin (CCK) in regulating gastrointestinal (GI) motility. By competitively blocking the action of endogenous CCK, this compound modulates various functions, including gallbladder contraction, gastric emptying, and intestinal transit. This technical guide provides an in-depth overview of this compound's mechanism of action, its multifaceted effects on the GI tract, and detailed experimental protocols for its study. Quantitative data from key preclinical and clinical studies are summarized, and the underlying signaling pathways are visualized to offer a comprehensive resource for researchers in gastroenterology and drug development.

Introduction

Cholecystokinin (CCK) is a key gut hormone released from I-cells of the proximal small intestine in response to nutrients, particularly fats and proteins. It plays a pivotal role in the coordination of digestive processes through its interaction with two G-protein coupled receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-A receptor is predominantly found in peripheral tissues, including the gallbladder, pancreas, and the enteric nervous system, where it mediates the primary effects of CCK on gastrointestinal motility and secretion.

This compound (CR-1409) is a non-peptide, competitive antagonist with high selectivity for the CCK-A receptor. Its development has been instrumental in delineating the physiological functions of CCK. By inhibiting CCK-A receptors, this compound effectively blocks the downstream signaling cascades initiated by CCK, thereby influencing smooth muscle contractility and neural pathways that govern GI motility. This has positioned this compound as an invaluable research tool and a potential therapeutic agent for motility disorders.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the binding of endogenous CCK. The actions of CCK on the gastrointestinal tract are mediated through both direct effects on smooth muscle cells and indirect effects via the enteric nervous system.[1][2]

Direct Pathway on Smooth Muscle Cells: In tissues like the gallbladder, CCK-A receptors are located on smooth muscle cells. Activation of these receptors by CCK initiates a signaling cascade that leads to muscle contraction.

Indirect Pathway via Enteric Neurons: CCK-A receptors are also expressed on myenteric neurons within the enteric nervous system.[1][3] CCK binding to these receptors stimulates the release of neurotransmitters, primarily acetylcholine (B1216132) (ACh), which in turn acts on muscarinic receptors on smooth muscle cells to induce contraction.[3] this compound blocks both of these pathways by preventing the initial binding of CCK to its receptors.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of gastrointestinal motility based on preclinical and clinical studies.

Table 1: In Vitro Antagonism of CCK-Induced Contractions

| Tissue Preparation | Agonist | This compound Potency (pA2) | Reference(s) |

| Guinea Pig Ileum | Sincalide (CCK-8) | 7.30 | [4] |

| Guinea Pig Ileum | CCK-Octapeptide | 7.70 | [5][6] |

| Human Alimentary Muscle | CCK-Octapeptide | 5.82 ± 0.04 | [5][6] |

| Guinea Pig Gallbladder | CCK-8 | 7.59 |

Table 2: In Vivo Effects of this compound on Gastric Emptying and Intestinal Transit

| Animal Model | Effect Measured | This compound Dose | Outcome | Reference(s) |

| Rat | Inhibition of Sincalide-induced delay in gastric emptying | IC50: 0.11 mg/kg | Reversal of CCK-induced delay | [4] |

| Human | Gastric emptying of a liquid meal | 800 mg (oral) | No significant effect | [7] |

| Human | Gastric emptying of radio-opaque markers | 30 min prior to meal | Significantly accelerated | [8] |

| Human | Colonic Transit Time | 800 mg, three times daily for 7 days | Significantly shortened (29.4h vs 15.0h) | [8] |

Table 3: In Vivo Effects of this compound on Gallbladder Motility

| Species | Stimulus | This compound Dose | Outcome | Reference(s) |

| Mouse | CCK-8 or Egg Yolk | 1-10 mg/kg | Dose-dependent prevention of gallbladder emptying | [9] |

| Human | Postprandial | 800 mg (oral) | Total inhibition of gallbladder contraction for 60 min | [7] |

| Human | Test Meal | Oral administration | Complete abolishment of gallbladder contraction | [8] |

Detailed Experimental Protocols

In Vitro Assessment of this compound's Antagonism on Guinea Pig Ileum

This protocol describes the use of an isolated guinea pig ileum preparation in an organ bath to determine the antagonistic potency (pA2 value) of this compound against CCK-induced smooth muscle contraction.

Materials:

-

Male guinea pig (250-350 g)

-

Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, Glucose 11)

-

Carbogen gas (95% O2, 5% CO2)

-

Isolated organ bath system with temperature control (37°C) and isotonic force transducer

-

CCK-8 (Sincalide) stock solution

-

This compound stock solution

-

Data acquisition system

Procedure:

-

Tissue Preparation: Humanely euthanize a guinea pig. Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution. Gently flush the lumen to remove contents and cut into 2-3 cm segments.[7][10]

-

Mounting: Suspend a segment in a 10 mL organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with carbogen. Attach one end to a fixed hook and the other to an isotonic force transducer. Apply a resting tension of approximately 1 g and allow the tissue to equilibrate for 60 minutes, washing with fresh Krebs-Henseleit solution every 15 minutes.

-

Cumulative Concentration-Response Curve (CCRC) for CCK-8:

-

Establish a stable baseline.

-

Add CCK-8 to the organ bath in a cumulative manner, increasing the concentration by approximately half-log increments (e.g., 10⁻¹⁰ M to 10⁻⁶ M).

-

Allow the contraction to reach a plateau at each concentration before adding the next.

-

Record the maximal response.

-

Wash the tissue repeatedly with fresh Krebs-Henseleit solution until the baseline is restored.

-

-

Incubation with this compound:

-

Introduce a known concentration of this compound into the organ bath.

-

Allow the tissue to incubate with this compound for a predetermined period (e.g., 30 minutes).

-

-

Second CCRC for CCK-8 in the Presence of this compound:

-

Repeat the CCRC for CCK-8 as described in step 3.

-

-

Data Analysis (Schild Plot):

-

Calculate the dose ratio (DR) for each concentration of this compound used. The DR is the ratio of the EC50 of CCK-8 in the presence of this compound to the EC50 of CCK-8 alone.

-

Plot log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

The x-intercept of the linear regression of this plot provides the pA2 value. A slope not significantly different from 1 is indicative of competitive antagonism.

-

In Vivo Assessment of Gastric Emptying in Rats using the Charcoal Meal Method

This protocol describes a method to evaluate the effect of this compound on gastric emptying in rats.

Materials:

-

Male Wistar rats (200-250 g)

-

This compound solution

-

Vehicle control (e.g., saline)

-

Charcoal meal (e.g., 5% activated charcoal in 10% gum arabic)

-

Oral gavage needles

-

Surgical instruments

Procedure:

-

Animal Preparation: Fast rats for 18-24 hours with free access to water.

-

Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the charcoal meal (e.g., 30 minutes).

-

Charcoal Meal Administration: Administer a fixed volume of the charcoal meal (e.g., 1.5 mL) to each rat via oral gavage.

-

Euthanasia and Tissue Collection: At a specific time point after the charcoal meal administration (e.g., 20 minutes), humanely euthanize the rats.

-

Measurement:

-

Carefully clamp the pyloric and cardiac ends of the stomach.

-

Remove the stomach and the entire small intestine.

-

Measure the total length of the small intestine from the pylorus to the ileocecal junction.

-

Measure the distance traveled by the charcoal meal from the pylorus to the most distal point of the charcoal column.

-

-

Data Analysis:

-

Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

-

To assess gastric emptying, carefully remove the stomach, weigh it, and then wash out the contents and reweigh the empty stomach. The difference in weight represents the amount of charcoal meal remaining in the stomach.

-

Compare the results between the this compound-treated and vehicle-treated groups.

-

Conclusion

This compound is a powerful pharmacological agent for investigating the role of CCK in the regulation of gastrointestinal motility. Its selective antagonism of the CCK-A receptor allows for the precise dissection of CCK-mediated physiological processes. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to design and execute studies aimed at further understanding the complex interplay of gut hormones and motility, and to explore the therapeutic potential of targeting the CCK signaling pathway in various gastrointestinal disorders. The consistent findings across different experimental models, from isolated tissues to whole organisms, underscore the fundamental role of CCK in gallbladder contraction and its modulatory influence on gastric and intestinal transit.

References

- 1. KoreaMed [koreamed.org]

- 2. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Smooth Muscle Strips for Intestinal Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishment of a protocol for determining gastrointestinal transit time in mice using barium and radiopaque markers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Signaling for contraction and relaxation in smooth muscle of the gut - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Involvement of endogenous CCK and CCK1 receptors in colonic motor function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Smooth Muscle Strips for Intestinal Tissue Engineering | PLOS One [journals.plos.org]

- 8. researchgate.net [researchgate.net]

- 9. Establishment of a Protocol for Determining Gastrointestinal Transit Time in Mice Using Barium and Radiopaque Markers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Contractility of isolated colonic smooth muscle strips from rats treated with cancer chemotherapy: differential effects of cisplatin and vincristine - PMC [pmc.ncbi.nlm.nih.gov]

The Effect of Lorglumide on Gastric Secretions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of lorglumide, a selective cholecystokinin-A (CCK-A) receptor antagonist, on gastric secretions. It delves into the molecular mechanisms, quantitative effects on gastric acid and pepsin secretion, and detailed experimental protocols for studying these effects. This compound has been shown to be a potent inhibitor of CCK-A receptor-mediated pathways, thereby significantly influencing the physiological regulation of gastric acid and pepsinogen release. This document serves as a critical resource for researchers and professionals involved in gastroenterology, pharmacology, and drug development.

Introduction

This compound (CR-1409) is a potent and selective non-peptide antagonist of the cholecystokinin-A (CCK-A) receptor.[1] Cholecystokinin (B1591339) (CCK) is a peptide hormone that plays a crucial role in various gastrointestinal processes, including the regulation of gastric acid secretion and enzyme release. By competitively blocking the CCK-A receptor, this compound provides a valuable pharmacological tool to investigate the physiological roles of CCK and to explore its therapeutic potential in conditions characterized by altered gastric secretion. This guide will focus on the specific effects of this compound on two primary components of gastric secretion: hydrochloric acid and pepsin.

Mechanism of Action

This compound exerts its effects by competitively binding to CCK-A receptors, thereby preventing the endogenous ligand, CCK, from activating its downstream signaling pathways.[2] The regulation of gastric acid secretion by CCK is complex and involves a dual mechanism. While CCK can directly stimulate parietal cells to a lesser extent via CCK-B receptors (which have a high affinity for gastrin), its primary physiological role in the stomach is inhibitory, mediated through CCK-A receptors on D-cells.

Activation of CCK-A receptors on gastric D-cells stimulates the release of somatostatin (B550006). Somatostatin, in turn, acts as a paracrine inhibitor of gastric acid secretion by suppressing the function of gastrin-releasing G-cells and histamine-releasing enterochromaffin-like (ECL) cells, as well as directly inhibiting parietal cell acid production. By blocking this CCK-A receptor-mediated somatostatin release, this compound effectively disinhibits gastric acid secretion, leading to an increase in acid output under certain stimulatory conditions.

Similarly, pepsinogen secretion from chief cells is, in part, regulated by CCK. This compound's antagonism at the CCK-A receptors on chief cells has been shown to inhibit CCK-stimulated pepsinogen release.[2]

Quantitative Data on Gastric Secretion

The following tables summarize the quantitative effects of this compound on gastric acid and pepsin secretion as reported in various preclinical and clinical studies.

Table 1: Effect of this compound on Gastric Acid Secretion

| Species | Model | Stimulant | This compound Dose | Effect on Gastric Acid Secretion | Reference |

| Rat | In vivo | Gastrin-17 | - | Almost complete abolishment of acid secretion. | |

| Rat | In vivo | Intragastric Peptone | - | 43% inhibition of acid secretion. | [3] |

| Dog | In vivo | Bombesin Infusion | 2 mg/kg/h | Significant increase from 1.12 to 7.98 mmol/h. | |

| Dog | In vivo | Caerulein Infusion | 2 mg/kg/h | Significant increase from 0.52 to 7.62 mmol/h. | [4] |

Table 2: Effect of this compound on Pepsin Secretion

| Species | Model | Stimulant | This compound (CR-1409) Concentration | Effect on Pepsinogen Secretion | Reference |

| Guinea Pig | Isolated Gastric Chief Cells | CCK-8 | Varied | Competitive inhibition of CCK-8-stimulated pepsinogen secretion. | [2] |

Note: Quantitative in-vivo data on the percentage of inhibition of pepsin secretion by this compound is limited in the reviewed literature.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the regulation of gastric secretion and the mechanism of action of this compound.

Caption: this compound's mechanism in gastric acid regulation.

Caption: this compound's effect on pepsinogen secretion.

Experimental Workflows

The following diagram outlines a general experimental workflow for assessing the effect of this compound on stimulated gastric acid secretion.

Caption: Workflow for in-vivo gastric acid secretion studies.

Experimental Protocols

In-vivo Measurement of Gastric Acid Secretion in Rats

This protocol is based on methodologies described in studies investigating the effects of this compound on gastric acid secretion in rats.[3]

-

Animals: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

-

Surgical Preparation:

-

Anesthesia is induced with an appropriate anesthetic agent (e.g., urethane).

-

A tracheostomy is performed to ensure a clear airway.

-

The stomach is exposed through a midline laparotomy.

-

A double-lumen cannula is inserted into the stomach through an incision in the forestomach and secured with a ligature. One lumen allows for the infusion of solutions, and the other for the collection of gastric perfusate.

-

The pylorus is ligated to prevent the passage of gastric contents into the duodenum.

-

-

Experimental Procedure:

-

The stomach is gently washed with saline until the returning fluid is clear.

-

A continuous perfusion of the stomach with saline (e.g., at a rate of 1 ml/10 min) is initiated.

-

Gastric perfusate is collected in 10-minute intervals.

-

After a basal collection period to establish a stable baseline, a continuous intravenous infusion of this compound (or vehicle for the control group) is started.

-

Following a pre-incubation period with this compound, a stimulant such as gastrin-17 or a peptone meal is administered intravenously or intragastrically, respectively.

-

Gastric perfusate collection continues for a defined period after stimulation.

-

-

Measurement of Acid Output:

-

The volume of each 10-minute sample is recorded.

-

The acid concentration is determined by titration with a standardized NaOH solution (e.g., 0.01 N) to a pH of 7.0 using a pH meter.

-

Acid output is calculated as the product of the volume and the acid concentration and is expressed in μmol H+/10 min.

-

In-vitro Measurement of Pepsinogen Secretion from Isolated Gastric Chief Cells

This protocol is adapted from studies examining the effects of CCK-receptor antagonists on pepsinogen secretion from isolated guinea pig chief cells.[2]

-

Preparation of Isolated Chief Cells:

-

Gastric mucosa from the fundic region of a guinea pig is dissected.

-

The mucosa is minced and subjected to enzymatic digestion (e.g., with collagenase and pronase) to disperse the gastric glands.

-

Chief cells are enriched from the dispersed cell population using techniques such as centrifugal elutriation or density gradient centrifugation.

-

-

Experimental Procedure:

-

The enriched chief cells are suspended in a buffered incubation medium (e.g., HEPES-Ringer buffer) containing essential nutrients and energy substrates.

-

Aliquots of the cell suspension are pre-incubated at 37°C in a shaking water bath.

-

This compound (CR-1409) at various concentrations or vehicle is added to the cell suspensions and incubated for a short period.

-

The stimulant, CCK-8, is then added to initiate pepsinogen secretion.

-

The incubation is continued for a defined time (e.g., 30 minutes).

-

The reaction is terminated by centrifugation to separate the cells from the supernatant.

-

-

Measurement of Pepsinogen Secretion:

-

The supernatant is collected for the determination of released pepsinogen.

-

The cell pellet can be lysed to determine the remaining intracellular pepsinogen.

-

Pepsinogen activity is measured using a spectrophotometric assay. A common method involves the hydrolysis of a protein substrate (e.g., hemoglobin) at an acidic pH, followed by the measurement of the resulting trichloroacetic acid-soluble peptides.

-

Pepsinogen secretion is typically expressed as a percentage of the total pepsinogen content (released + intracellular).

-

Conclusion

This compound is a powerful research tool for elucidating the complex roles of CCK in the regulation of gastric function. Its selective antagonism of CCK-A receptors has been demonstrated to have significant and predictable effects on both gastric acid and pepsinogen secretion. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further studies aimed at understanding the intricate mechanisms of gastric secretion and exploring novel therapeutic strategies for related disorders. The provided diagrams of signaling pathways and experimental workflows offer a clear visual representation to aid in the comprehension and application of this knowledge.

References

- 1. The effect of CR 1409, a potent CCK receptor antagonist, on basal and stimulated pancreatic secretion in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of CCK-receptor antagonists on CCK-stimulated pepsinogen secretion and calcium increase in isolated guinea pig gastric chief cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound on gastrin- and peptone-stimulated gastric acid secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of the cholecystokinin-receptor antagonist this compound on pancreatic enzyme secretion stimulated by bombesin, food, and caerulein, giving similar plasma cholecystokinin concentrations in the dog - PMC [pmc.ncbi.nlm.nih.gov]

Lorglumide: A Comprehensive Technical Review of its Therapeutic Potential in Pancreatitis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Acute and chronic pancreatitis represent significant clinical challenges with limited therapeutic options. The cholecystokinin (B1591339) (CCK) system, particularly the CCK-A receptor, plays a pivotal role in pancreatic physiology and pathophysiology. Overstimulation of this receptor is a key initiating event in several forms of experimental pancreatitis. Lorglumide, a potent and selective CCK-A receptor antagonist, has been investigated for its potential to mitigate pancreatic injury. This technical guide provides an in-depth analysis of the preclinical data supporting the therapeutic potential of this compound and its analogues in pancreatitis. We present a compilation of quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and drug development professionals in the field.

Introduction: The Rationale for CCK-A Receptor Antagonism in Pancreatitis

The gastrointestinal hormone cholecystokinin (CCK) is a primary regulator of pancreatic exocrine secretion.[1] It exerts its effects by binding to the G-protein coupled CCK-A receptor on pancreatic acinar cells.[1] While physiological concentrations of CCK mediate normal digestive processes, supramaximal stimulation of the CCK-A receptor can lead to intracellular trypsin activation, inflammatory cell infiltration, and the development of acute pancreatitis.[2] This has led to the hypothesis that blocking the CCK-A receptor could be a viable therapeutic strategy to prevent or ameliorate pancreatitis.

This compound and its analogue, loxiglumide (B1675256), are non-peptide, competitive antagonists of the CCK-A receptor.[3][4] They have been instrumental in elucidating the role of CCK in pancreatic function and disease. Preclinical studies have demonstrated their efficacy in various experimental models of pancreatitis, suggesting a protective effect against pancreatic injury.

Mechanism of Action: this compound and the CCK-A Receptor Signaling Cascade

This compound exerts its therapeutic effect by competitively inhibiting the binding of CCK to the CCK-A receptor on pancreatic acinar cells. This blockade disrupts the downstream signaling cascades that are initiated by receptor activation. The primary signaling pathway involves the coupling of the CCK-A receptor to the Gq/11 G-protein, which in turn activates phospholipase C (PLC).[5][6] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6]

IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).[5] The subsequent rise in intracellular Ca2+ is a critical trigger for the premature activation of digestive enzymes, a hallmark of pancreatitis. DAG, along with Ca2+, activates protein kinase C (PKC), which is involved in various cellular processes, including inflammation.[5] Furthermore, CCK-A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) signaling pathway, which contributes to the inflammatory response.[5][7] By blocking the initial step of CCK binding, this compound effectively attenuates these downstream signaling events, thereby reducing the severity of pancreatitis.

References

- 1. Cholecystokinin A receptor - Wikipedia [en.wikipedia.org]

- 2. Secretagogue (Caerulein) induced pancreatitis in rodents | Pancreapedia [pancreapedia.org]

- 3. Effect of a new cholecystokinin receptor antagonist loxiglumide on acute pancreatitis in two experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The effect of long-term administration of this compound (CR 1409) on rat pancreatic growth and enzyme composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cholecystokinin (CCK) and its receptors (CCK1R and CCK2R) in chickens: functional analysis and tissue expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Different downstream signalling of CCK1 receptors regulates distinct functions of CCK in pancreatic beta cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G-Protein-Coupled Receptors Signaling to MAPK/Erk | Cell Signaling Technology [cellsignal.com]

Lorglumide: A Cholecystokinin-A Receptor Antagonist with Anti-Cancer Potential

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Lorglumide, a potent and selective antagonist of the cholecystokinin-A (CCK-A) receptor, has emerged as a molecule of interest in oncology research.[1] Initially developed for gastrointestinal disorders, its role in modulating cellular processes has led to investigations into its anti-cancer properties. Cholecystokinin (B1591339) (CCK) receptors, particularly the CCK-A subtype, are overexpressed in several malignancies, including pancreatic and colon cancers, and their activation has been linked to tumor growth and progression.[2] This technical guide provides a comprehensive overview of the anti-cancer properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and providing detailed experimental protocols for its investigation.

Mechanism of Action: Targeting the CCK-A Receptor Signaling Pathway

This compound exerts its anti-cancer effects by competitively binding to the CCK-A receptor, thereby inhibiting the downstream signaling cascades initiated by its natural ligand, cholecystokinin.[1] The CCK-A receptor is a G-protein coupled receptor that, upon activation, triggers a multitude of intracellular signaling pathways implicated in cell growth, proliferation, and survival.

Key signaling events initiated by CCK-A receptor activation include the Gq-protein-mediated activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers subsequently activate protein kinase C (PKC) and induce the release of intracellular calcium, which in turn can activate various downstream effectors, including the Ras/MAPK and PI3K/Akt pathways, both of which are central to cancer cell proliferation and survival.[3][4] By blocking the initial ligand-receptor interaction, this compound effectively abrogates these pro-tumorigenic signals.

Quantitative Data on the Anti-Cancer Effects of this compound

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following table summarizes key findings from in vitro studies.

| Cell Line | Cancer Type | Assay | Endpoint | This compound Effect | Reference |

| MiaPaCa-2 | Pancreatic | MTT Assay | Cell Proliferation | Significant inhibition (52.1% of control) | [2] |

| MiaPaCa-2 | Pancreatic | Flow Cytometry | Cell Cycle | Induced G0/G1 arrest | [2] |

| MiaPaCa-2 | Pancreatic | TUNEL Assay | Apoptosis | Significant induction (27.1% vs. 3-7% in control) | [2] |

| MiaPaCa-2 | Pancreatic | Invasion Assay | Cell Invasion | Significant inhibition (77.6% of control) | [2] |

| HT-29 | Colon | [³H]-thymidine incorporation | Cell Proliferation | Antiproliferative effect observed | [5] |

| PC3 | Prostate | FACS Analysis | Drug Uptake | Preferential staining and uptake in CCK-A receptor-expressing cells | [6] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to investigate the anti-cancer properties of this compound.

Cell Viability and Proliferation (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability and proliferation of cancer cell lines such as MiaPaCa-2 and HT-29.[2][7][8]

Materials:

-

This compound

-

Cancer cell line of interest (e.g., MiaPaCa-2, HT-29)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilization buffer

-

96-well microplates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of this compound or vehicle control.

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete solubilization.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis for Apoptosis Markers

This protocol is designed to detect changes in the expression of key apoptosis-related proteins in cancer cells treated with this compound.[9][10][11][12][13]

Materials:

-

This compound-treated and control cell lysates

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane, add ECL substrate, and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

In Vivo Xenograft Model

This protocol outlines a general procedure for evaluating the in vivo anti-tumor efficacy of this compound using a pancreatic cancer xenograft model.[14][15][16][17][18]

Materials:

-

Immunocompromised mice (e.g., athymic nude or NOD/SCID)

-

Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2)

-

Matrigel

-

This compound

-

Vehicle control solution

-

Calipers for tumor measurement

Procedure:

-

Cell Preparation and Implantation: Harvest pancreatic cancer cells and resuspend them in a mixture of media and Matrigel. Subcutaneously or orthotopically inject the cell suspension into the flank or pancreas of the mice.

-

Tumor Growth and Grouping: Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection or oral gavage) to the treatment group according to a predetermined dosing schedule and concentration. Administer the vehicle solution to the control group.

-

Tumor Measurement: Measure tumor dimensions with calipers at regular intervals and calculate tumor volume.

-

Endpoint: At the end of the study, euthanize the mice, and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers, and analysis of fibrosis).

Conclusion

This compound, through its targeted inhibition of the CCK-A receptor, demonstrates significant anti-cancer potential, particularly in malignancies where this receptor is overexpressed. The available data indicate its ability to inhibit cell proliferation, induce apoptosis, and impede cell invasion. The experimental protocols provided in this guide offer a framework for further investigation into the therapeutic utility of this compound. Future research should focus on expanding the in vivo studies to various cancer models and further elucidating the molecular intricacies of its anti-tumor activity to pave the way for potential clinical applications.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Effects of this compound on growth and invasion of human pancreatic cancer cell line Mia PaCa-2 in vitro through the cholecystokinin-cholecystokinin-1 receptor pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Schematic depiction of the signalling pathways stimulated by cholecystokinin (CCK) activation of the CCK1 receptor [pfocr.wikipathways.org]

- 4. Frontiers | Gastrin, Cholecystokinin, Signaling, and Biological Activities in Cellular Processes [frontiersin.org]

- 5. This compound Sodium - LKT Labs [lktlabs.com]

- 6. Potential of the gastric motility drug this compound in prostate cancer imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. static.igem.wiki [static.igem.wiki]

- 8. merckmillipore.com [merckmillipore.com]

- 9. benchchem.com [benchchem.com]

- 10. Apoptosis western blot guide | Abcam [abcam.com]

- 11. researchgate.net [researchgate.net]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. benchchem.com [benchchem.com]

- 14. PANC-1 Xenograft Model - Altogen Labs [altogenlabs.com]

- 15. PANC-1 Xenograft Model | Xenograft Services [xenograft.net]

- 16. An in vivo platform for translational drug development in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In Vivo Bioluminescent Imaging of Irradiated Orthotopic Pancreatic Cancer Xenografts in Nonobese Diabetic-Severe Combined Immunodeficient Mice: A Novel Method for Targeting and Assaying Efficacy of Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bioluminescent Orthotopic Model of Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Lorglumide's Impact on Cholecystokinin Signaling Pathways: A Technical Guide

Introduction

Cholecystokinin (B1591339) (CCK) is a crucial peptide hormone and neurotransmitter in the gastrointestinal system and the central nervous system. It orchestrates various physiological processes, including gallbladder contraction, pancreatic enzyme secretion, gastric emptying, and the induction of satiety.[1][2] CCK exerts its effects by binding to two distinct G-protein coupled receptors (GPCRs): the cholecystokinin-A receptor (CCK-A or CCK1) and the cholecystokinin-B receptor (CCK-B or CCK2).[3][4] The CCK-A receptor is predominantly found in peripheral tissues like the pancreas, gallbladder, and myenteric plexus, and shows a high affinity for sulfated CCK analogues.[1][4][5] The CCK-B receptor, also known as the gastrin receptor, is widespread in the brain and stomach and binds both CCK and gastrin with similar high affinity.[3][4]

Lorglumide (CR 1409) is a potent, specific, and competitive non-peptide antagonist of CCK receptors, with a notable selectivity for the CCK-A subtype.[5][6][7] As a derivative of glutaramic acid, it serves as an invaluable pharmacological tool for elucidating the physiological functions of CCK and holds potential for therapeutic applications in conditions where CCK activity is implicated.[4][6] This guide provides a detailed technical overview of this compound's mechanism of action, its quantitative impact on CCK signaling pathways, and the experimental protocols used to characterize its effects.

Mechanism of Action: Competitive Antagonism of CCK-A Receptors

The primary signaling pathway initiated by CCK binding to its CCK-A receptor is mediated through the Gq alpha subunit of heterotrimeric G proteins.[3] This activation stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of stored intracellular calcium ([Ca2+]i).[8][9] The subsequent rise in cytosolic calcium, along with DAG-mediated activation of protein kinase C (PKC), drives downstream cellular responses such as enzyme secretion and smooth muscle contraction.[3][8]

This compound functions by competitively binding to the CCK-A receptor, thereby preventing the endogenous ligand, CCK, from binding and initiating this signaling cascade.[6][7][10] This blockade effectively inhibits the production of IP3 and DAG, leading to a suppression of the subsequent intracellular calcium mobilization and other downstream effects.[8][9]

Figure 1: CCK-A Receptor Signaling Pathway and this compound Inhibition.

Quantitative Data Summary

This compound's efficacy and selectivity as a CCK antagonist have been quantified in numerous studies. The data consistently demonstrates its high affinity for the CCK-A receptor compared to the CCK-B receptor.

| Parameter | Species/Tissue | Receptor Type | Value | Reference |

| pA2 | Rat Pancreatic Segments (in vitro) | CCK-A | 7.31 ± 0.45 | [7] |

| pA2 | Human Gallbladder (in vitro) | CCK-A | 7.00 | [2] |

| IC50 | Guinea Pig Pancreas | CCK-A | 150 nM | [5] |

| Inhibition of [Ca2+]i | Murine Gastric Interstitial Cells of Cajal | CCK-A | 5 µM this compound inhibited 100 nM CCK-8S-induced Ca2+ increment from 59.3% to 15.0% | [8][9] |

| Relative Potency | Rat Pancreas (in vivo) | CCK-A | Less potent than L-364,718 (devazepide) but more potent than proglumide | [11] |

Detailed Experimental Protocols

The characterization of this compound's effects on CCK signaling pathways relies on a variety of established in vitro and in vivo experimental techniques.

Intracellular Calcium Mobilization Assay

This assay directly measures the functional consequence of CCK receptor activation and its inhibition by antagonists like this compound.

-

Objective: To quantify changes in intracellular calcium concentration ([Ca2+]i) in response to CCK agonists and antagonists.

-

Methodology:

-

Cell Culture: Culture a suitable cell line expressing CCK-A receptors (e.g., murine gastric antral interstitial cells of Cajal, CHO-K1, or HEK293 cells) in 96-well black, clear-bottom plates.[8][12]

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-3/AM or Fluo-4 AM, by incubating for 30-60 minutes at 37°C in an appropriate assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[8][12]

-

Antagonist Pre-treatment: Wash the cells to remove excess dye and then pre-treat with varying concentrations of this compound (e.g., 5 µM) or vehicle control for a specified time (e.g., 2 minutes).[8][9]

-